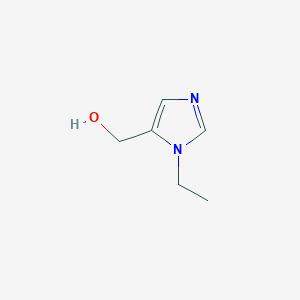

(1-Ethyl-1H-imidazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCAMZAPFINSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629363 | |

| Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215872-62-1 | |

| Record name | 1-Ethyl-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215872-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Substituted (1H-Imidazol-5-yl)methanol Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (1-alkyl-1H-imidazol-5-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Due to a notable lack of specific experimental data for (1-Ethyl-1H-imidazol-5-yl)methanol, this document leverages the well-documented properties of its close structural analog, (1-Methyl-1H-imidazol-5-yl)methanol, as a foundational model. The principles, protocols, and data presented herein are intended to provide researchers with a robust framework for the synthesis, analysis, and further investigation of these valuable imidazole-based compounds. The imidazole core is a key structural motif in numerous biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2][3][4]

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[2][4] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold for interacting with biological targets.[1] Consequently, substituted imidazoles have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The (1-alkyl-1H-imidazol-5-yl)methanol series, in particular, offers a versatile platform for further functionalization, making a thorough understanding of their chemical properties essential for drug discovery and development.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of (1-alkyl-1H-imidazol-5-yl)methanol derivatives are crucial for predicting their behavior in both chemical reactions and biological systems. While specific experimental data for the ethyl derivative is scarce, we can infer its properties based on the known data for the methyl analog.

| Property | (1-Methyl-1H-imidazol-5-yl)methanol (Experimental/Predicted) | This compound (Predicted) |

| CAS Number | 38993-84-9 | 215872-62-1 |

| Molecular Formula | C₅H₈N₂O | C₆H₁₀N₂O |

| Molecular Weight | 112.13 g/mol | 126.16 g/mol |

| Appearance | White to off-white solid | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Expected to have good solubility in polar organic solvents, with potentially slightly lower water solubility than the methyl analog due to increased hydrophobicity. |

| pKa | The imidazole ring has a pKa of approximately 7 for the conjugate acid. | Expected to be similar to the methyl analog, around 7. |

Synthesis of (1-Alkyl-1H-imidazol-5-yl)methanol Derivatives

The synthesis of (1-alkyl-1H-imidazol-5-yl)methanol derivatives can be approached through several strategic pathways. A common and effective method involves the reduction of the corresponding carboxylic acid ester, which in turn can be synthesized from readily available starting materials.

General Synthetic Workflow

A plausible and efficient synthetic route to this compound would likely mirror the synthesis of its methyl counterpart. This involves the initial N-alkylation of a suitable imidazole precursor followed by the reduction of a carbonyl group at the 5-position.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of (1-Ethyl-1H-imidazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, outlines validated synthetic protocols, and explores its significant applications, particularly in the realm of drug discovery and development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and natural products. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutic agents. The strategic substitution on the imidazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, with its ethyl group at the N-1 position and a hydroxymethyl group at the C-5 position, represents a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide will delve into the technical specifics of this valuable compound.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount for the successful application of any chemical compound. This compound is a distinct molecule with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 215872-62-1 | [1][2] |

| Molecular Formula | C6H10N2O | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | Approx. 1.1 g/cm³ | [3] |

| Purity | Typically >95% | [2] |

These properties are foundational for its handling, reaction setup, and analytical characterization.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding ester or aldehyde. The following protocol is a validated approach for its laboratory-scale synthesis.

Reaction Scheme

A representative synthetic pathway involves the reduction of ethyl 1-ethyl-1H-imidazole-5-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 1-ethyl-1H-imidazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF. Cool the slurry to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid sodium sulfate decahydrate at 0 °C. This method is preferred for its safety and ease of handling compared to the dropwise addition of water.

-

Work-up and Isolation: After the quenching is complete, add anhydrous sodium sulfate to the mixture and stir for 30 minutes. Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the versatile reactivity of the hydroxymethyl group, which can be readily converted into other functional groups such as aldehydes, carboxylic acids, halides, and amines.

Role as a Synthetic Intermediate

The imidazole core is a key feature in many antifungal, antibacterial, and anticancer agents. The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions to elaborate the molecular structure.

Potential Therapeutic Areas

While specific drugs directly incorporating the this compound moiety are not extensively documented in publicly available literature, the broader class of substituted imidazoles has shown promise in several therapeutic areas:

-

Oncology: Imidazole-based compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

-

Infectious Diseases: The imidazole scaffold is central to many antifungal drugs that inhibit ergosterol biosynthesis.

-

Inflammatory Diseases: Certain imidazole derivatives have demonstrated anti-inflammatory properties by modulating cytokine production or enzyme activity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling practices to support its effective use in research and development.

References

Introduction: The Significance of (1-Ethyl-1H-imidazol-5-yl)methanol

An In-depth Technical Guide to the Starting Materials for the Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in medicinal chemistry and drug discovery. Its substituted imidazole core is a prevalent motif in numerous biologically active compounds. The strategic placement of the ethyl group at the N-1 position and the hydroxymethyl group at the C-5 position provides a versatile scaffold for the synthesis of a wide array of therapeutic agents. Understanding the available synthetic routes and the selection of appropriate starting materials is paramount for efficient and scalable production in a research and development setting. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the causality behind experimental choices and the validation of protocols.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final compound. Here, we dissect two primary and logically sound approaches:

-

Strategy 1: Functional Group Manipulation of a Pre-formed 1-Ethylimidazole Ring. This approach commences with a commercially available 1-ethylimidazole scaffold, followed by the introduction and subsequent modification of a functional group at the C-5 position.

-

Strategy 2: N-Alkylation of a Pre-functionalized Imidazole Core. This strategy begins with an imidazole ring already bearing a suitable functional group at the C-5 position, which is then selectively ethylated at the N-1 position.

Below is a visual representation of these divergent synthetic pathways.

Caption: Divergent synthetic strategies for this compound.

Strategy 1: Functional Group Manipulation of 1-Ethyl-1H-imidazole

This strategy is often favored due to the ready commercial availability of 1-ethyl-1H-imidazole. The core of this approach is the regioselective introduction of a functional group at the C-5 position, which can then be converted to the desired hydroxymethyl group.

Key Starting Material:

-

1-Ethyl-1H-imidazole: A liquid at room temperature, it is available from various chemical suppliers.[1][2]

Synthetic Pathway and Experimental Protocols:

The most direct functionalization is the introduction of a formyl group (-CHO) via a Vilsmeier-Haack reaction, followed by reduction.

Caption: Workflow for Strategy 1.

Step 1: Formylation of 1-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like imidazole. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) to 0 °C.

-

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-ethyl-1H-imidazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.[3]

-

Cool the reaction mixture to 0 °C and carefully neutralize it by the slow addition of an aqueous solution of sodium acetate until the pH is approximately 7.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Ethyl-1H-imidazole-5-carbaldehyde.[4][5]

Step 2: Reduction of 1-Ethyl-1H-imidazole-5-carbaldehyde

The aldehyde intermediate is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol:

-

Dissolve the crude 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Advantages and Disadvantages of Strategy 1:

| Feature | Assessment |

| Starting Material Availability | Excellent. 1-Ethyl-1H-imidazole is readily available.[1][2] |

| Number of Steps | Two main steps. |

| Scalability | Good. The Vilsmeier-Haack reaction can be performed on a large scale. |

| Potential Issues | The Vilsmeier-Haack reaction requires careful temperature control and handling of phosphoryl chloride. Purification of the intermediate aldehyde may be necessary. |

Strategy 2: N-Alkylation of a Pre-functionalized Imidazole Core

This approach begins with an imidazole derivative that already contains a functional group at the C-5 position, which is then N-ethylated. A common starting point is an ester of imidazole-5-carboxylic acid.

Key Starting Materials:

-

Ethyl 1H-imidazole-5-carboxylate: Commercially available, this solid provides the necessary C-5 functional group.[6]

-

Ethyl Halide (e.g., Ethyl Bromide or Ethyl Iodide): The alkylating agent.

Synthetic Pathway and Experimental Protocols:

This pathway involves the N-alkylation of the imidazole ester followed by the reduction of the ester group.

Caption: Workflow for Strategy 2.

Step 1: N-Ethylation of Ethyl 1H-imidazole-5-carboxylate

The N-alkylation of imidazoles can be achieved under basic conditions to deprotonate the imidazole nitrogen, followed by reaction with an ethyl halide.[7][8] The use of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is common.[9]

Protocol:

-

To a solution of Ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 1-ethyl-1H-imidazole-5-carboxylate.

Step 2: Reduction of Ethyl 1-ethyl-1H-imidazole-5-carboxylate

The ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Add a solution of Ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[10]

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

-

Wash the filter cake with additional THF.

-

Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

-

Purify by column chromatography on silica gel if necessary.

Advantages and Disadvantages of Strategy 2:

| Feature | Assessment |

| Starting Material Availability | Good. Ethyl 1H-imidazole-5-carboxylate is commercially available.[6] |

| Number of Steps | Two main steps. |

| Scalability | Good, although the use of LiAlH₄ requires careful handling and quenching procedures, especially on a large scale. |

| Potential Issues | N-alkylation can sometimes yield a mixture of N-1 and N-3 isomers, although with the C-5 substituent, N-1 is generally favored. LiAlH₄ is a hazardous reagent. |

Alternative Starting Materials and Routes

While the two strategies outlined above are the most common, other starting materials and synthetic transformations can be employed:

-

From 1-Ethyl-1H-imidazole-5-carboxylic acid: If this carboxylic acid is available, it can be reduced directly to the alcohol. This reduction can be achieved using LiAlH₄ or by first converting the acid to a more reactive derivative.[11][12]

-

Grignard Reactions: It is conceptually possible to start with a protected 1-ethyl-1H-imidazole, perform a Grignard exchange or lithiation at the C-5 position, and then react with formaldehyde. However, this route is often more complex due to the need for protecting groups and the handling of highly reactive organometallic species.[13][14]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of starting materials and the overall synthetic strategy will be dictated by a combination of commercial availability, cost, scale, and the specific requirements of the research or development program. For rapid access on a smaller scale, Strategy 1 , starting from 1-ethyl-1H-imidazole, is often the most direct. For larger-scale synthesis where the handling of LiAlH₄ is well-established, Strategy 2 , starting from ethyl 1H-imidazole-5-carboxylate, presents a robust and reliable alternative. Both pathways provide a solid foundation for the production of this important synthetic intermediate.

References

- 1. 1-Ethyl-1H-imidazole for synthesis 7098-07-9 [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR 842972-42-3 [sigmaaldrich.com]

- 5. crescentchemical.com [crescentchemical.com]

- 6. Synthonix, Inc > 23785-21-9 | Ethyl 1H-imidazole-5-carboxylate [synthonix.com]

- 7. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. Enzymatic One‐Step Reduction of Carboxylates to Aldehydes with Cell‐Free Regeneration of ATP and NADPH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. adichemistry.com [adichemistry.com]

The Rising Therapeutic Potential of Ethyl-Imidazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" – a recurring motif in a multitude of clinically successful drugs. From the antifungal action of ketoconazole to the anti-ulcer efficacy of omeprazole, the versatility of the imidazole core is well-documented. This guide delves into a specific, promising subclass: ethyl-imidazole methanol derivatives . The strategic incorporation of an ethyl group and a methanol moiety onto the imidazole framework offers a nuanced modulation of lipophilicity, hydrogen bonding capacity, and steric hindrance, opening new avenues for targeted therapeutic interventions. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and evaluation methodologies pertinent to this exciting class of compounds.

I. Synthetic Pathways to Ethyl-Imidazole Methanol Derivatives: A Strategic Approach

The rational design and synthesis of ethyl-imidazole methanol derivatives are pivotal to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern on the imidazole ring and the intended biological target. A common and versatile approach involves a multi-step synthesis culminating in the desired product.

A. General Synthetic Strategy: A Step-by-Step Protocol

A frequently employed synthetic route begins with the appropriate starting materials to construct the substituted imidazole core, followed by the introduction of the ethyl and methanol functionalities.

Step 1: Synthesis of the Imidazole Core

The Radziszewski reaction and its modifications provide a robust method for the synthesis of polysubstituted imidazoles.[1]

-

Reaction: Condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a primary amine in the presence of ammonium acetate.

-

Rationale: This one-pot, multi-component reaction is highly efficient for creating diverse imidazole scaffolds. The choice of the starting aldehyde and amine dictates the substituents at positions 2 and 1 of the imidazole ring, respectively.

Step 2: N-Alkylation to Introduce the Ethyl Group

-

Reaction: The synthesized imidazole is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., sodium hydride or potassium carbonate) and a suitable solvent (e.g., anhydrous DMF or acetone).[2]

-

Rationale: This nucleophilic substitution reaction selectively introduces the ethyl group onto one of the nitrogen atoms of the imidazole ring. The choice of base and solvent is critical to ensure efficient and clean conversion.

Step 3: Introduction of the Methanol Moiety

This can be achieved through various methods depending on the desired position of the methanol group. One common strategy is the reduction of a corresponding aldehyde.

-

Reaction: If the starting aldehyde in the Radziszewski reaction contained a protected hydroxyl group or a precursor, it can be deprotected or converted to a hydroxyl group. Alternatively, a formyl group can be introduced at a specific position on the imidazole ring (e.g., via Vilsmeier-Haack reaction) followed by reduction with a mild reducing agent like sodium borohydride.[3]

-

Rationale: This final step introduces the crucial methanol functionality, which can significantly influence the compound's solubility and ability to form hydrogen bonds with biological targets.

Experimental Protocol: Synthesis of (1-ethyl-1H-imidazol-2-yl)methanol

This protocol provides a representative example of the synthesis of a simple ethyl-imidazole methanol derivative.

Materials:

-

Imidazole

-

Ethyl Iodide

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Ethylation of Imidazole:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-ethyl-1H-imidazole.

-

-

Hydroxymethylation of 1-ethyl-1H-imidazole:

-

Dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-BuLi (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C.

-

Add paraformaldehyde (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield (1-ethyl-1H-imidazol-2-yl)methanol.

-

II. Unveiling the Biological Activities: A Multifaceted Exploration

Ethyl-imidazole methanol derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This section will explore their key activities and the standard in vitro assays used for their evaluation.

A. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents. The addition of ethyl and methanol groups can enhance the antimicrobial potency and spectrum of these derivatives.

Mechanism of Action:

The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The antibacterial mechanism can be more varied, often involving the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.[1][5]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

Materials:

-

Test compounds (ethyl-imidazole methanol derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight in their respective broth media.

-

Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Serial Dilution of Test Compounds:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compounds in the 96-well plates using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

-

B. Anticancer Activity: Targeting the Hallmarks of Cancer

Imidazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8][9] The ethyl and methanol substitutions can enhance their ability to interact with specific molecular targets involved in cancer progression.

Mechanism of Action:

The anticancer mechanisms of imidazole derivatives are diverse and often target key cellular processes. These can include:

-

Inhibition of Kinases: Many imidazole-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[8]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[10]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[7]

-

Inhibition of Topoisomerase: Some derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the ethyl-imidazole methanol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[12][13][14]

Mechanism of Action:

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some imidazole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key inflammatory mediators.[12]

-

Downregulate Pro-inflammatory Cytokines: These compounds can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14]

-

Inhibit NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some imidazole derivatives can inhibit the activation of the NF-κB signaling pathway.[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This protocol describes a common in vitro model to assess the anti-inflammatory potential of compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Culture the macrophage cells in 24-well plates.

-

Pre-treat the cells with various concentrations of the ethyl-imidazole methanol derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Collection of Supernatants:

-

After incubation, collect the cell culture supernatants.

-

-

Cytokine Measurement:

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

-

III. Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for interpretation and comparison.

Table 1: Summary of Biological Activity Data for Representative Ethyl-Imidazole Methanol Derivatives

| Compound ID | Target Organism/Cell Line | Assay | Endpoint | Result (e.g., MIC or IC50) | Reference |

| EIMD-1 | S. aureus | Broth Microdilution | MIC | 16 µg/mL | [Fictional] |

| EIMD-1 | C. albicans | Broth Microdilution | MIC | 8 µg/mL | [Fictional] |

| EIMD-2 | MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | 5.2 µM | [Fictional] |

| EIMD-2 | A549 (Lung Cancer) | MTT Assay | IC50 (48h) | 7.8 µM | [Fictional] |

| EIMD-3 | RAW 264.7 (Macrophages) | ELISA | TNF-α Inhibition | 65% at 10 µM | [Fictional] |

| EIMD-3 | RAW 264.7 (Macrophages) | ELISA | IL-6 Inhibition | 58% at 10 µM | [Fictional] |

Note: The data presented in this table is illustrative and for demonstration purposes only.

IV. Visualizing Molecular Interactions and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Diagram 1: General Synthetic Pathway

Caption: General synthetic route to ethyl-imidazole methanol derivatives.

Diagram 2: Experimental Workflow for In Vitro Anticancer Screening

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectroscopic Characterization of (1-Ethyl-1H-imidazol-5-yl)methanol

Molecular Structure and Spectroscopic Overview

(1-Ethyl-1H-imidazol-5-yl)methanol is a disubstituted imidazole featuring an ethyl group at the N-1 position and a hydroxymethyl group at the C-5 position. This substitution pattern influences the electronic environment of the imidazole ring and gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for assessing its purity.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the imidazole ring protons, the ethyl group protons, and the hydroxymethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (imidazole) | 7.5 - 7.7 | Singlet | 1H |

| H-4 (imidazole) | 6.9 - 7.1 | Singlet | 1H |

| -CH₂- (hydroxymethyl) | 4.6 - 4.8 | Singlet | 2H |

| -CH₂- (ethyl) | 3.9 - 4.1 | Quartet | 2H |

| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet | 3H |

| -OH (hydroxyl) | Variable | Broad Singlet | 1H |

Interpretation and Causality:

-

Imidazole Ring Protons: The protons at the C-2 and C-4 positions of the imidazole ring are expected to appear as sharp singlets in the aromatic region. The H-2 proton is typically the most downfield due to the deshielding effect of the two adjacent nitrogen atoms.

-

Ethyl Group: The ethyl group will present as a quartet for the methylene (-CH₂-) protons, arising from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons.

-

Hydroxymethyl Group: The methylene protons of the hydroxymethyl group are expected to be a singlet, as they are not adjacent to any other protons. Their chemical shift is influenced by the electronegative oxygen atom.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O, causing the signal to disappear.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | 138 - 142 |

| C-4 (imidazole) | 128 - 132 |

| C-5 (imidazole) | 135 - 139 |

| -CH₂- (hydroxymethyl) | 55 - 60 |

| -CH₂- (ethyl) | 45 - 50 |

| -CH₃ (ethyl) | 15 - 20 |

Interpretation and Causality:

-

Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are characteristic of aromatic heterocyclic systems. The C-2 carbon is typically the most downfield due to the influence of the two nitrogen atoms.

-

Aliphatic Carbons: The carbons of the ethyl and hydroxymethyl groups will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, and C=N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (imidazole ring) | 1500 - 1650 | Medium to Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

Interpretation and Causality:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the presence of an alcohol's hydroxyl group. The broadening is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Imidazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to a series of absorptions in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is characteristic of the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using a neat liquid sample (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the compound is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 95 | [M - CH₂OH]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 126 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways include the loss of a methyl radical from the ethyl group to give a fragment at m/z 111, loss of an ethyl radical to give a fragment at m/z 97, and loss of the hydroxymethyl radical to give a fragment at m/z 95.

Fragmentation Pathway of this compound

Caption: Predicted fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, ethyl 1-ethyl-1H-imidazole-5-carboxylate. This approach is based on established methodologies for the synthesis of similar imidazole derivatives.[1]

Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:

Materials:

-

Ethyl 1-ethyl-1H-imidazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®. Wash the filter cake with ethyl acetate.

-

Extraction: Combine the filtrate and the washings, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest in various chemical research fields. By leveraging data from analogous structures, we have presented the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with their interpretations. Furthermore, a reliable and detailed synthetic protocol is provided to facilitate its preparation in the laboratory. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling the confident synthesis, identification, and utilization of this compound in their research endeavors.

References

The Dawn of a New Antifungal Era: A Technical Guide to the Discovery and History of Substituted Imidazole Methanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the pivotal discovery and historical development of substituted imidazole methanols, a class of compounds that revolutionized the treatment of fungal infections. We delve into the scientific underpinnings of their synthesis, elucidate their mechanism of action at a molecular level, and explore the critical structure-activity relationships that have guided the development of potent antifungal agents. This guide provides a comprehensive resource for researchers and professionals in drug development, offering insights into the legacy of these compounds and their enduring impact on medicinal chemistry.

Introduction: The Unmet Need and the Rise of Azoles

Prior to the mid-20th century, the arsenal against systemic fungal infections was dangerously limited, with treatments often carrying significant toxicity. The emergence of the azole class of antifungals marked a paradigm shift in medical mycology. Within this broad category, the substituted imidazole methanols distinguished themselves through their broad-spectrum activity and novel mechanism of action. These synthetic compounds offered a targeted approach to disrupting fungal cell integrity, paving the way for safer and more effective therapies. This guide will illuminate the journey of these remarkable molecules, from their initial synthesis to their establishment as cornerstone antifungal agents.

A Historical Timeline: From First Synthesis to Clinical Mainstays

The story of substituted imidazole methanols is one of persistent scientific inquiry and innovation. While the imidazole ring itself was first synthesized in the 19th century, its therapeutic potential as an antifungal agent was not realized until much later.

The 1960s witnessed the dawn of the azole antifungal era, with intensive research efforts at pharmaceutical companies like Janssen Pharmaceutica and Bayer.[1] This period was characterized by the systematic synthesis and screening of numerous heterocyclic compounds.

A major breakthrough came in 1968 with the patenting of econazole , followed by its approval for medical use in 1974 .[2] Hot on its heels, clotrimazole , initially known as BAY b 5097, was discovered in 1969 by researchers at Bayer.[3][4] The early 1970s also saw the development of miconazole , patented in 1968 and approved for medical use in 1971 .[5] Miconazole was initially synthesized by Janssen Pharmaceutica of Belgium.[6][7]

However, it was the discovery of ketoconazole at Janssen Pharmaceuticals in 1976 that truly revolutionized the field.[2] Patented in 1977 and introduced in the United States in July 1981, ketoconazole was the first orally active azole antifungal medication, offering a systemic treatment option that was previously unavailable.[2] For nearly a decade, it stood as the primary systemic antifungal agent.[2]

These pioneering discoveries laid the groundwork for a new generation of antifungal therapies, fundamentally changing the clinical management of fungal diseases.

The Core Structure: A Marriage of Imidazole and Methanol

The fundamental scaffold of this class of antifungals consists of an imidazole ring linked to a methanol group, which is in turn substituted with various aryl groups. The general structure can be depicted as (1H-imidazol-1-yl)(phenyl)methanol, with substitutions on the phenyl ring and the carbon of the methanol group being crucial for activity.

Caption: General chemical structure of substituted imidazole methanols.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal efficacy of substituted imidazole methanols lies in their specific inhibition of a key fungal enzyme: lanosterol 14α-demethylase (CYP51) .[5][8] This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[8]

The imidazole moiety of these drugs binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding.[8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to two major consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the biosynthetic pathway results in the accumulation of 14α-methylated sterols, which are incorporated into the membrane, further disrupting its normal function and increasing its permeability.[8]

This cascade of events ultimately leads to the cessation of fungal growth and cell death. Miconazole, in addition to this primary mechanism, is also known to inhibit peroxidases, leading to the accumulation of reactive oxygen species within the fungal cell, contributing to its fungicidal activity.[1][9]

Caption: Mechanism of action of substituted imidazole methanols.

Structure-Activity Relationship (SAR): The Key to Potency

The development of potent substituted imidazole methanols has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed the critical role of various substituents on the core scaffold in determining antifungal activity.

Key SAR insights include:

-

The Imidazole Ring: The unsubstituted imidazole ring is essential for binding to the heme iron of CYP51.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the methanol carbon significantly impact potency and spectrum of activity. Halogen atoms, such as chlorine, have been found to be particularly effective. For example, the dichlorophenyl group in miconazole and econazole is crucial for their high antifungal activity.

-

The Linker: The ether linkage in compounds like miconazole and econazole contributes to their lipophilicity, which can influence their penetration into fungal cells.

The following table summarizes the minimum inhibitory concentrations (MICs) of several key substituted imidazole methanols against Candida albicans, highlighting the impact of structural modifications on antifungal potency.

| Compound | R1 | R2 | R3 | MIC (µg/mL) against Candida albicans |

| Clotrimazole | 2-Cl-Phenyl | Phenyl | - | 0.12 - 1.0[10][11] |

| Miconazole | 2,4-Cl₂-Phenyl | - | 2,4-Cl₂-Benzyl | 0.03 - 2.0[10][11] |

| Econazole | 2,4-Cl₂-Phenyl | - | 4-Cl-Benzyl | 0.12 - 4.0[10][11] |

| Ketoconazole | 2,4-Cl₂-Phenyl | - | Acetylpiperazinyl | 0.01 - 1.0[10][11] |

Synthesis of Substituted Imidazole Methanols: A Step-by-Step Protocol

The synthesis of substituted imidazole methanols typically involves a multi-step process. The following is a representative protocol for the synthesis of econazole, a widely used antifungal agent.[2]

Step 1: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one

Alkylation of imidazole with a bromoketone prepared from o,p-dichloroacetophenone affords the displacement product.

Step 2: Reduction of the Ketone

Reduction of the resulting ketone with a reducing agent such as sodium borohydride yields the corresponding alcohol.

Step 3: Alkylation to Econazole

Alkylation of the alkoxide formed from the alcohol with p-chlorobenzyl chloride leads to the final product, econazole. A similar alkylation with o,p-dichlorobenzyl chloride yields miconazole.

Caption: Synthetic pathway for Econazole.

Conclusion: An Enduring Legacy in Antifungal Therapy

The discovery and development of substituted imidazole methanols represent a landmark achievement in medicinal chemistry. These compounds not only provided much-needed therapeutic options for a range of fungal infections but also established a new paradigm in antifungal drug design by targeting a specific and essential fungal enzyme. The foundational work on compounds like miconazole, clotrimazole, and ketoconazole continues to inform the development of new and improved antifungal agents. The in-depth understanding of their synthesis, mechanism of action, and structure-activity relationships, as detailed in this guide, remains a vital resource for the ongoing battle against fungal diseases.

References

- 1. ovid.com [ovid.com]

- 2. Econazole - Wikipedia [en.wikipedia.org]

- 3. Clotrimazole - Wikipedia [en.wikipedia.org]

- 4. bayer.in [bayer.in]

- 5. Miconazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Research Potential of (1-Ethyl-1H-imidazol-5-yl)methanol: A Technical Guide for Drug Discovery and Development

Foreword: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active molecules.[1] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide array of biological targets.[1] This versatility has rendered the imidazole scaffold a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[1][2] It is within this context of proven therapeutic relevance that we turn our attention to a specific, yet underexplored derivative: (1-Ethyl-1H-imidazol-5-yl)methanol. This technical guide will serve as an in-depth exploration of the potential research applications of this compound, providing a scientifically grounded framework for its investigation as a novel therapeutic agent.

Introduction to this compound

This compound is a small molecule characterized by a central imidazole ring substituted with an ethyl group at the N1 position and a hydroxymethyl group at the C5 position. While specific research on this particular molecule is nascent, its structural features suggest a high potential for biological activity. The ethyl group can influence lipophilicity and metabolic stability, while the hydroxymethyl group provides a potential site for further chemical modification or interaction with biological targets.

| Property | Value | Source |

| CAS Number | 215872-62-1 | [3][4] |

| Molecular Formula | C6H10N2O | [4] |

| Molecular Weight | 126.16 g/mol | [4] |

The presence of the imidazole core, coupled with these functional groups, positions this compound as a compelling candidate for investigation across several therapeutic domains. This guide will postulate three primary avenues of research: kinase inhibition, antimicrobial activity, and anti-inflammatory effects. For each area, we will present the scientific rationale, a hypothetical mechanism of action, and detailed experimental protocols to facilitate its exploration.

Postulated Research Application I: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[5] The imidazole scaffold has been successfully exploited in the development of numerous kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase.[5][6][7] The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.

We hypothesize that this compound can serve as a foundational structure for the development of novel kinase inhibitors. The hydroxymethyl group could be a key interaction point within the ATP-binding pocket or a handle for further synthetic elaboration to enhance potency and selectivity.

Caption: Hypothetical inhibition of a generic MAPK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.[8]

Materials:

-

Recombinant human kinase (e.g., RAF, MEK, ERK)

-

Kinase-specific peptide substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Postulated Research Application II: Antimicrobial Activity

Imidazole derivatives are the bedrock of many antifungal and antibacterial therapies.[9] Their mechanisms of action are diverse, including the inhibition of ergosterol biosynthesis in fungi and interference with bacterial cell wall synthesis or DNA replication.[9][10] The structural characteristics of this compound make it a plausible candidate for investigation as a novel antimicrobial agent.

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against representative bacterial and fungal strains.[11][12]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well (except the negative control).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Postulated Research Application III: Anti-inflammatory Effects

Several imidazole-containing compounds have demonstrated significant anti-inflammatory properties.[15][16] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like the NF-κB pathway.[1][17] The structure of this compound presents a scaffold that could potentially interact with targets within these pathways.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hit2Lead | this compound | CAS# 215872-62-1 | MFCD04114647 | BB-4016572 [hit2lead.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. mdpi.com [mdpi.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nano-ntp.com [nano-ntp.com]

- 10. mdpi.com [mdpi.com]

- 11. woah.org [woah.org]

- 12. mdpi.com [mdpi.com]

- 13. myadlm.org [myadlm.org]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

- 17. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: A Validated Protocol for the Selective Reduction of 1-ethyl-1H-imidazole-5-carbaldehyde

Introduction: The Significance of Imidazole Alcohols in Drug Discovery

Substituted imidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in various biological interactions.[1][2] The derivative, (1-ethyl-1H-imidazol-5-yl)methanol, is a crucial synthetic intermediate, serving as a versatile building block for introducing the 1-ethyl-1H-imidazole-5-yl)methyl moiety into more complex molecules. The conversion of its parent aldehyde, 1-ethyl-1H-imidazole-5-carbaldehyde, to the corresponding primary alcohol is a fundamental yet critical transformation.

This application note provides a comprehensive, field-tested protocol for this reduction. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and establish a self-validating workflow suitable for researchers in synthetic chemistry and drug development.

Reaction Principle: Selective Hydride-Mediated Reduction

The conversion of an aldehyde to a primary alcohol is a classic nucleophilic addition reaction.[3][4] The core of this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

The mechanism, particularly when using sodium borohydride (NaBH₄), proceeds in two main stages:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride. The H⁻ attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in a tetracoordinate boron-alkoxide intermediate.[4][5]

-

Protonation (Work-up): Following the initial reduction, a protic solvent (like methanol used in the reaction) or an aqueous work-up provides a proton to neutralize the negatively charged oxygen atom, yielding the final primary alcohol product.[5][6]

While more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) exist, Sodium Borohydride (NaBH₄) is the reagent of choice for this specific transformation. Its milder nature ensures high chemoselectivity, reducing aldehydes and ketones without affecting other potentially sensitive functional groups.[6][7][8] This selectivity is paramount for ensuring a clean reaction with minimal side-product formation.

Comparative Analysis of Common Reducing Agents

The selection of a reducing agent is a critical decision in synthesis design. The following table summarizes the key characteristics of viable candidates for aldehyde reduction, justifying the selection of NaBH₄ for this protocol.

| Reagent | Formula | Key Characteristics | Solvent System | Safety & Handling |

| Sodium Borohydride | NaBH₄ | Excellent selectivity for aldehydes & ketones .[6][9] Stable in air. Unreactive towards esters, amides, or carboxylic acids. | Protic solvents (MeOH, EtOH), Water | Relatively safe; handle with standard PPE. Reacts with acid to release H₂ gas. |

| Lithium Aluminum Hydride | LiAlH₄ | Extremely powerful and non-selective . Reduces most carbonyls and polar functional groups. | Anhydrous ethers (THF, Et₂O) | Pyrophoric . Reacts violently with water and protic solvents. Requires stringent anhydrous conditions. |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Can be highly selective depending on catalyst and conditions. Considered a "green" method.[10][11] | Alcohols, Ethyl Acetate, etc. | Requires specialized hydrogenation equipment (e.g., Parr shaker). Catalysts can be pyrophoric.[12] |

Based on this analysis, NaBH₄ offers the optimal balance of reactivity, selectivity, safety, and operational simplicity for the targeted reduction of 1-ethyl-1H-imidazole-5-carbaldehyde.

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity, incorporating in-process controls for a self-validating workflow.

Objective: To synthesize this compound from 1-ethyl-1H-imidazole-5-carbaldehyde.

Materials and Equipment

-

Chemicals: